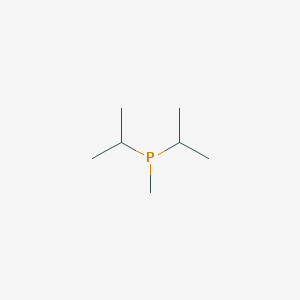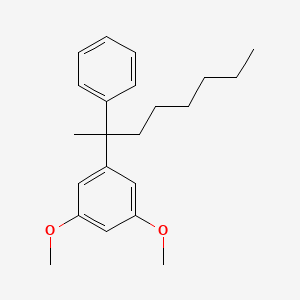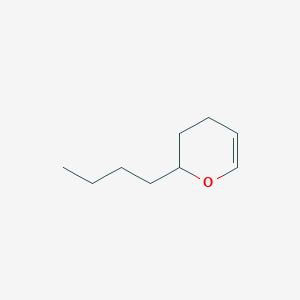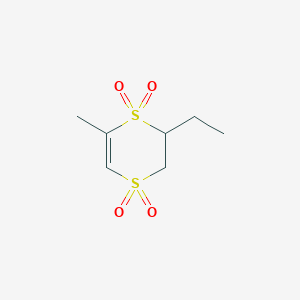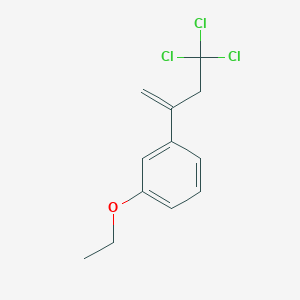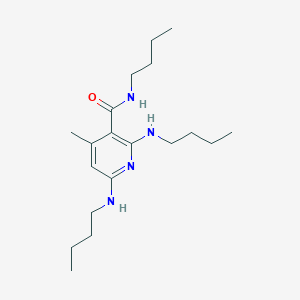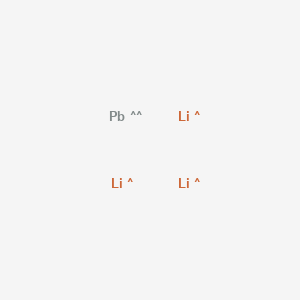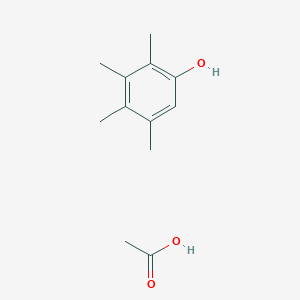
Acetic acid--2,3,4,5-tetramethylphenol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid–2,3,4,5-tetramethylphenol (1/1) is a chemical compound that combines acetic acid with 2,3,4,5-tetramethylphenol in a 1:1 ratio. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. 2,3,4,5-tetramethylphenol is a substituted phenol with four methyl groups attached to the benzene ring, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2,3,4,5-tetramethylphenol typically involves the esterification reaction between acetic acid and 2,3,4,5-tetramethylphenol. This reaction can be catalyzed by a strong acid, such as sulfuric acid, and requires heating to facilitate the formation of the ester bond. The general reaction is as follows:
CH3COOH+C6H2(CH3)4OH→CH3COO-C6H2(CH3)4+H2O
Industrial Production Methods
Industrial production of acetic acid–2,3,4,5-tetramethylphenol may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
Acetic acid–2,3,4,5-tetramethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The methyl groups on the benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like chromic acid or potassium permanganate can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the ester bond.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and acetic acid.
Substitution: Halogenated or nitrated derivatives of 2,3,4,5-tetramethylphenol.
科学的研究の応用
Acetic acid–2,3,4,5-tetramethylphenol has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of acetic acid–2,3,4,5-tetramethylphenol involves its interaction with biological molecules. The phenolic group can form hydrogen bonds and interact with enzymes and proteins, potentially inhibiting their activity. The ester bond can be hydrolyzed in biological systems, releasing acetic acid and 2,3,4,5-tetramethylphenol, which can exert their effects independently.
類似化合物との比較
Similar Compounds
Phenol: A simpler phenolic compound with a single hydroxyl group.
2,4,6-Trimethylphenol: A phenol with three methyl groups, similar in structure but with different reactivity.
Acetic acid: A simple carboxylic acid without the phenolic component.
Uniqueness
Acetic acid–2,3,4,5-tetramethylphenol is unique due to the combination of the ester bond and the substituted phenol. This structure provides distinct chemical properties and reactivity compared to its individual components or other similar compounds.
特性
CAS番号 |
60368-01-6 |
|---|---|
分子式 |
C12H18O3 |
分子量 |
210.27 g/mol |
IUPAC名 |
acetic acid;2,3,4,5-tetramethylphenol |
InChI |
InChI=1S/C10H14O.C2H4O2/c1-6-5-10(11)9(4)8(3)7(6)2;1-2(3)4/h5,11H,1-4H3;1H3,(H,3,4) |
InChIキー |
FMPHMCCCGUVFMF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)C)C)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


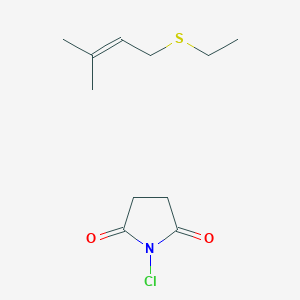

![Methyl 3-acetamido-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate](/img/structure/B14599854.png)

